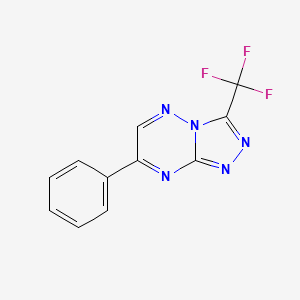
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and the presence of phenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. For instance, a two-step route starting with 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has been proposed .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The development of efficient and cost-effective production methods is crucial for its commercial applications.
化学反応の分析
Types of Reactions: 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazolo-triazine compounds .
科学的研究の応用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antiviral agent . Additionally, its unique properties make it suitable for use in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to target receptors, leading to the modulation of biological processes. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways .
類似化合物との比較
Similar Compounds: Similar compounds to 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- include other triazolo-triazine derivatives, such as tris(1,2,4)triazolo(1,3,5)triazine and bis(1,2,4)triazolo(4,3-b:3’,4’-f)(1,2,4,5)tetrazine .
Uniqueness: The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- lies in its specific structural features, such as the presence of phenyl and trifluoromethyl groups
生物活性
The compound 1,2,4-triazolo(4,3-b)(1,2,4)triazine, 7-phenyl-3-(trifluoromethyl)- is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity associated with this compound, including its potential as an anticancer agent and other pharmacological properties.
Structural Information
- Chemical Formula : C11H8F3N5
- CAS Number : 73213-83-9
- Molecular Weight : 267.22 g/mol
- SMILES Notation : C1=NN=C(N=N1)C2=CC=CC=C2C(F)(F)F
Biological Activity Overview
Research indicates that compounds within the triazole and triazine families exhibit various biological activities such as:
- Antitumor Activity : Several studies have highlighted the potential of triazole derivatives as effective antitumor agents. For instance, derivatives bearing specific substituents have shown promising results against lung adenocarcinoma cell lines (A549) and other cancer types .
- Antimicrobial Properties : Triazole derivatives have been noted for their antibacterial and antifungal activities. Their mechanisms often involve inhibition of nucleic acid synthesis or disruption of cell wall integrity .
- Enzyme Inhibition : Some derivatives exhibit significant inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
Antitumor Activity
A study conducted on various triazole derivatives found that specific compounds demonstrated selective cytotoxicity against cancer cells. The compound with a 6-methylbenzothiazole moiety was particularly effective, indicating that structural modifications can enhance biological activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3b | 5.8 | A549 |
| 12e | 44.3 | CDK2 |
| 24b | 132 ± 2 | MCF-7 |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives was evaluated against various pathogens. Compounds derived from triazolo structures showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 1 | Antibacterial | 16 |
| 2 | Antifungal | 32 |
The mechanisms through which these compounds exert their biological effects include:
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Enzyme Inhibition : The inhibition of key enzymes involved in cellular processes contributes to the anticancer and antimicrobial properties observed in these compounds .
特性
CAS番号 |
86869-99-0 |
|---|---|
分子式 |
C11H6F3N5 |
分子量 |
265.19 g/mol |
IUPAC名 |
7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C11H6F3N5/c12-11(13,14)9-17-18-10-16-8(6-15-19(9)10)7-4-2-1-3-5-7/h1-6H |
InChIキー |
YBDRDIQZSKQACB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=NN=C(N3N=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















